

# discovery and history of 4-(4-Dimethylaminobenzamido)aniline

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## Compound of Interest

Compound Name: 4-(4-Dimethylaminobenzamido)aniline

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## An In-Depth Technical Guide to 4-(4-Dimethylaminobenzamido)aniline

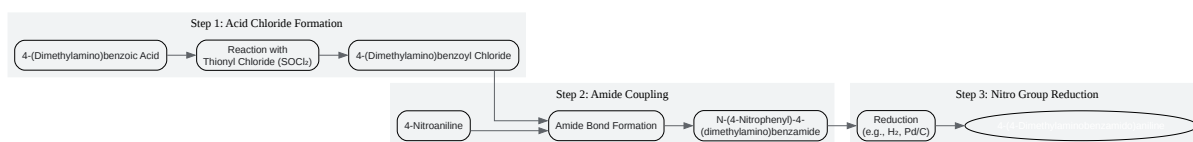
This technical guide provides a comprehensive overview of **4-(4-Dimethylaminobenzamido)aniline**, also known as N-(4-aminophenyl)-4-(dimethylamino)benzamide. Due to the limited specific historical and experimental data available for this exact molecule in publicly accessible literature, this guide focuses on its synthesis based on established chemical principles and provides data for closely related compounds to offer a valuable reference for researchers, scientists, and drug development professionals.

## Introduction and Historical Context

While a specific discovery history for **4-(4-Dimethylaminobenzamido)aniline** is not well-documented, its core structure belongs to the benzanilide class of compounds. Benzamides and anilines are fundamental scaffolds in medicinal chemistry and materials science. Aniline, first isolated in 1826, became the foundation for a vast array of synthetic dyes. In the 20th century, the functionalization of aniline and benzoic acid derivatives led to the discovery of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The aminobenzanilide core, in particular, has been explored in drug discovery for its potential as a hinge-binding motif in kinase inhibitors and as a scaffold for DNA methyltransferase inhibitors.

# Synthesis of 4-(4-Dimethylaminobenzamido)aniline

The synthesis of **4-(4-Dimethylaminobenzamido)aniline** can be achieved through a reliable three-step process. This involves the preparation of the acid chloride, followed by an amide coupling reaction with a nitro-substituted aniline, and finally, the reduction of the nitro group.



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A three-step synthetic workflow for **4-(4-Dimethylaminobenzamido)aniline**.

## Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. These are based on established and reported procedures for similar chemical transformations.

### Step 1: Synthesis of 4-(Dimethylamino)benzoyl chloride

- Reagents and Materials: 4-(Dimethylamino)benzoic acid, Thionyl chloride (SOCl<sub>2</sub>), dry dichloromethane (DCM).
- Procedure:
  - To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(Dimethylamino)benzoic acid.
  - Add an excess of thionyl chloride (approximately 2-3 equivalents).

- The reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO<sub>2</sub>) evolution.
- After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
- The resulting crude 4-(Dimethylamino)benzoyl chloride can be used in the next step without further purification.

#### Step 2: Synthesis of N-(4-Nitrophenyl)-4-(dimethylamino)benzamide

- Reagents and Materials: 4-(Dimethylamino)benzoyl chloride, 4-Nitroaniline, dry dichloromethane (DCM), Triethylamine (TEA) or pyridine.
- Procedure:
  - In a separate flask, dissolve 4-nitroaniline in dry DCM.
  - Add a base such as triethylamine (1.1 equivalents) to the solution to act as an acid scavenger.
  - Slowly add a solution of 4-(Dimethylamino)benzoyl chloride in dry DCM to the 4-nitroaniline solution at room temperature with constant stirring.
  - The reaction mixture is stirred at room temperature for 24 hours.
  - The progress of the reaction can be monitored by thin-layer chromatography (TLC).
  - Upon completion, the reaction mixture is washed with water and brine.
  - The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude N-(4-nitrophenyl)-4-(dimethylamino)benzamide, which can be purified by recrystallization.

#### Step 3: Synthesis of **4-(4-Dimethylaminobenzamido)aniline**

- Reagents and Materials: N-(4-Nitrophenyl)-4-(dimethylamino)benzamide, Ethanol (EtOH), Palladium on carbon (10% Pd/C), Hydrogen gas (H<sub>2</sub>).

- Procedure:
  - Dissolve N-(4-nitrophenyl)-4-(dimethylamino)benzamide in ethanol in a hydrogenation flask.
  - Add a catalytic amount of 10% Pd/C to the solution.
  - The flask is connected to a hydrogen source and the mixture is hydrogenated at room temperature and atmospheric pressure (or slightly elevated pressure).
  - The reaction is typically complete within 30 minutes to a few hours, which can be monitored by TLC.
  - After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.
  - The solvent is evaporated under reduced pressure to yield **4-(4-Dimethylaminobenzamido)aniline**. The product can be further purified by recrystallization if necessary.

## Physicochemical Properties

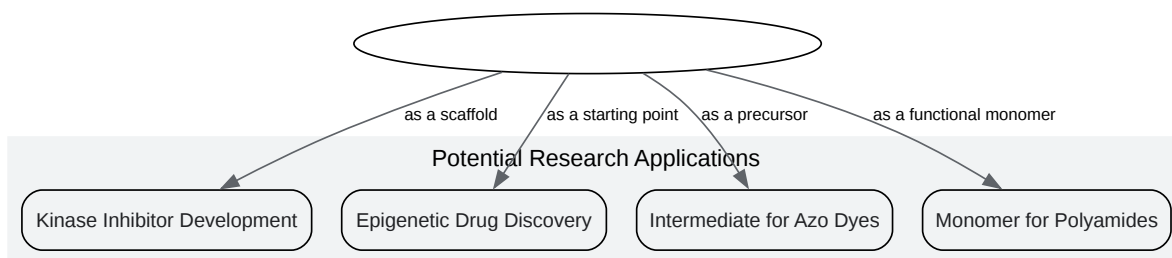
As specific experimental data for **4-(4-Dimethylaminobenzamido)aniline** is not readily available, the following table presents calculated properties and experimental data for closely related compounds to provide a useful reference.

Property	4-(4-Dimethylaminobenzamido)aniline (Calculated)	4'-Aminobenzanilide (Experimental)[1]	N-(4-aminophenyl)-4-methylbenzamide (Calculated)[2]
Molecular Formula	C <sub>15</sub> H <sub>17</sub> N <sub>3</sub> O	C <sub>13</sub> H <sub>12</sub> N <sub>2</sub> O	C <sub>14</sub> H <sub>14</sub> N <sub>2</sub> O
Molecular Weight	255.32 g/mol	212.25 g/mol	226.27 g/mol
Melting Point	Not available	127-131 °C	Not available
Boiling Point	Not available	Not available	Not available
Appearance	Not available	Solid	Not available
Solubility	Not available	Soluble in DMSO and methanol	Not available

## Potential Applications in Research and Drug Development

The structural motifs present in **4-(4-Dimethylaminobenzamido)aniline** suggest several areas of potential interest for researchers and drug development professionals:

- **Kinase Inhibitor Scaffolds:** The aminobenzanilide core is a known hinge-binding motif for various protein kinases. The dimethylamino group can act as a hydrogen bond acceptor and can be crucial for modulating solubility and pharmacokinetic properties.
- **Epigenetic Modulators:** Analogs of N-(4-aminophenyl)benzamide have been investigated as inhibitors of DNA methyltransferases (DNMTs), which are important targets in cancer therapy.[3]
- **Building Block for Organic Synthesis:** This compound can serve as a versatile intermediate for the synthesis of more complex molecules, including azo dyes, polymers, and other biologically active compounds.



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Potential applications of **4-(4-Dimethylaminobenzamido)aniline**.

## Conclusion

**4-(4-Dimethylaminobenzamido)aniline** is a readily synthesizable compound with a chemical structure that holds potential for various applications in scientific research, particularly in medicinal chemistry and materials science. While specific data on its discovery and physicochemical properties are sparse, the established synthetic routes and the known activities of related aminobenzanilide derivatives provide a strong foundation for its further investigation and utilization in the development of novel functional molecules. This guide provides the necessary technical information for its synthesis and suggests promising avenues for future research.

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